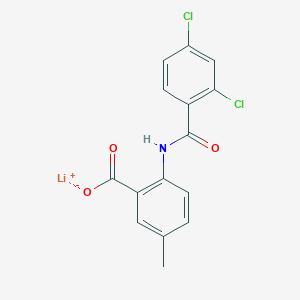![molecular formula C14H21ClN2O4 B15309057 (2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)
(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride: is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoic acid moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Amino Acid Backbone: The initial step involves the synthesis of the amino acid backbone through a series of reactions, including amination and protection of functional groups.
Coupling Reactions: The next step involves coupling the amino acid with the hydroxyphenyl group using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters precisely.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Synthesis: It is used as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can inhibit specific enzymes, making it useful in studying enzyme mechanisms.
Protein Interactions: It is used to study protein-ligand interactions due to its unique structure.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Biotechnology: It is employed in various biotechnological applications, including biosensors and bioengineering.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity, while the amino group can form hydrogen bonds with the target molecules. The pathways involved include signal transduction and metabolic pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
Allylamine: An unsaturated amine used in the synthesis of pharmaceuticals and polymers.
2-Thiophenemethylamine: A compound used in organic synthesis and material science.
Uniqueness:
Structural Complexity: (2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoic acid hydrochloride has a more complex structure compared to the similar compounds listed, providing unique binding properties and reactivity.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a versatile compound.
Propiedades
Fórmula molecular |
C14H21ClN2O4 |
|---|---|
Peso molecular |
316.78 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12+;/m1./s1 |
Clave InChI |
OUKDHKYDOYBVJH-LYCTWNKOSA-N |
SMILES isomérico |
CCC[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
SMILES canónico |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[3-(Trifluoromethoxy)phenyl]amino}propanoic acid](/img/structure/B15308984.png)
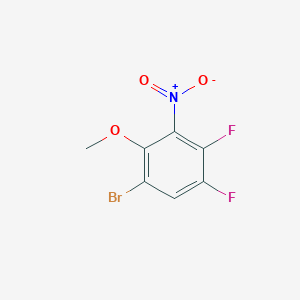
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
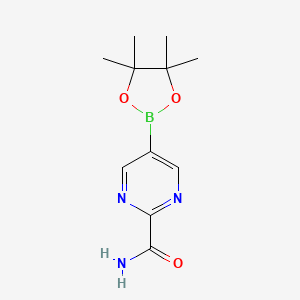
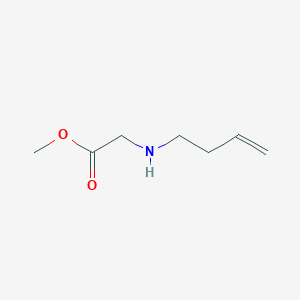
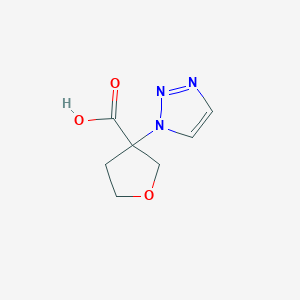

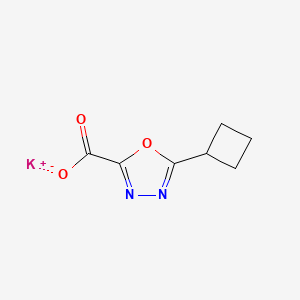
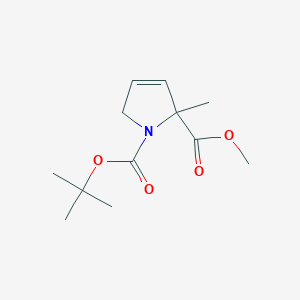
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

